5-(Trifluoromethoxy)nicotinic acid
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Overview
Description
5-(Trifluoromethoxy)nicotinic acid is a chemical compound characterized by the presence of a trifluoromethoxy group attached to the fifth position of a nicotinic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One practical method involves the use of 3-bromo-5-trifluoromethoxypyridine as a synthon for palladium-catalyzed coupling reactions . The trifluoromethoxy group is remarkably stable against hydroiodic acid, which contrasts with the methoxy group .
Industrial Production Methods
Industrial production methods for 5-(Trifluoromethoxy)nicotinic acid are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The use of advanced fluorination techniques and efficient catalysts is crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethoxy)nicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Coupling Reactions: Palladium-catalyzed coupling reactions are commonly used to introduce the trifluoromethoxy group.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to introduce the trifluoromethoxy group.
Hydroiodic Acid: Notably, the trifluoromethoxy group is stable against hydroiodic acid.
Major Products
The major products formed from these reactions include various trifluoromethoxy-substituted derivatives of nicotinic acid, such as nicotinic aldehyde and nicotinic alcohol .
Scientific Research Applications
5-(Trifluoromethoxy)nicotinic acid has several scientific research applications:
Pharmaceuticals: The trifluoromethoxy group enhances the metabolic stability and bioavailability of pharmaceutical compounds.
Agrochemicals: Used in the development of crop protection products due to its unique chemical properties.
Material Science: The compound’s unique properties make it valuable in the development of new materials.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethoxy)nicotinic acid involves its interaction with specific molecular targets. The trifluoromethoxy group influences the compound’s electronic properties, enhancing its binding affinity to target molecules. This can lead to various biological effects, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 5-(Trifluoromethyl)nicotinic acid
- 5-(Methoxy)nicotinic acid
- 5-(Chloromethoxy)nicotinic acid
Uniqueness
5-(Trifluoromethoxy)nicotinic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more stable and potentially more effective in various applications compared to its analogs .
Properties
IUPAC Name |
5-(trifluoromethoxy)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c8-7(9,10)14-5-1-4(6(12)13)2-11-3-5/h1-3H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMNFJZPPOJEBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1OC(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060815-03-3 |
Source
|
Record name | 5-(trifluoromethoxy)pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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